3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. For example, a pyridine derivative can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step can be achieved using chlorine gas or a chlorinating agent like thionyl chloride. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H3BrClF3N2 |
---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-2-1-3(8)4(6(9,10)11)13-5(2)12/h1H,(H2,12,13) |
InChI Key |
ZKSQWLPWIYWEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.